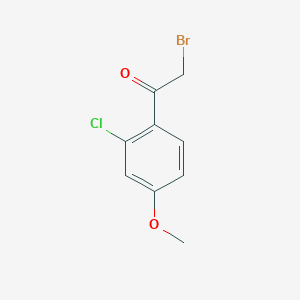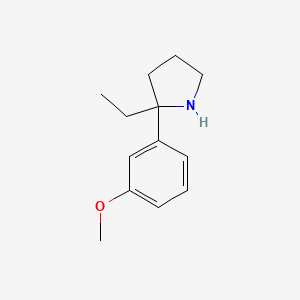![molecular formula C11H12ClFN2O2 B3041550 N-{[(3-fluoroanilino)carbonyl]oxy}butanimidoyl chloride CAS No. 317840-35-0](/img/structure/B3041550.png)
N-{[(3-fluoroanilino)carbonyl]oxy}butanimidoyl chloride
Descripción general
Descripción
N-{[(3-fluoroanilino)carbonyl]oxy}butanimidoyl chloride is a chemical compound with the molecular formula C11H10ClFN2O2 It is known for its unique structure, which includes a fluoroaniline moiety linked to a butanimidoyl chloride group through a carbonyl-oxy linkage
Mecanismo De Acción
Target of Action
NSC682831, also known as N-(((3-Fluoroanilino)carbonyl)oxy)butanimidoyl chloride or N-{[(3-fluoroanilino)carbonyl]oxy}butanimidoyl chloride, primarily targets the ubiquitin-specific proteases (USPs) such as USP2 and USP7, and the SUMO-specific protease SENP2 . These proteases play crucial roles in protein regulation by removing ubiquitin or SUMO from target proteins, thereby altering their stability, localization, or activity.
Mode of Action
NSC682831 acts as a nonselective isopeptidase inhibitor . It inhibits the activity of USP2, USP7, and SENP2 by binding to their active sites and preventing them from cleaving ubiquitin or SUMO from their target proteins . This results in the accumulation of ubiquitinated or SUMOylated proteins, which can lead to changes in various cellular processes.
Biochemical Pathways
By inhibiting USPs and SENP2, NSC682831 could affect the ubiquitin-proteasome system and the SUMOylation system, both of which are involved in the regulation of numerous cellular processes, including cell cycle progression, DNA repair, transcription, and signal transduction .
Result of Action
The molecular and cellular effects of NSC682831’s action would depend on the specific cellular context and the proteins affected by its inhibition of USP2, USP7, and SENP2. Potential effects could include alterations in protein stability and function, changes in cellular signaling pathways, and modulation of cellular responses to stress .
Action Environment
The action, efficacy, and stability of NSC682831 could be influenced by various environmental factors, such as the presence of other drugs, the physiological state of the cells, and the specific characteristics of the tissue microenvironment. For instance, the presence of other drugs could affect NSC682831’s pharmacokinetics and pharmacodynamics, potentially leading to drug-drug interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-fluoroanilino)carbonyl]oxy}butanimidoyl chloride typically involves the reaction of 3-fluoroaniline with butanimidoyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-fluoroaniline is reacted with phosgene to form 3-fluoroanilino carbonyl chloride.
Step 2: The resulting 3-fluoroanilino carbonyl chloride is then reacted with butanimidoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(3-fluoroanilino)carbonyl]oxy}butanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: The reaction is carried out in the presence of water or aqueous base (e.g., sodium hydroxide) under mild to moderate conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound, where the chloride group is replaced by the nucleophile.
Hydrolysis: The major products are 3-fluoroaniline and butanoic acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-{[(3-fluoroanilino)carbonyl]oxy}butanimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
N-{[(3-fluoroanilino)carbonyl]oxy}butanimidoyl chloride can be compared with other similar compounds, such as:
N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride: This compound has a similar structure but includes an additional chlorine atom, which can affect its reactivity and properties.
N-{[(3-bromoanilino)carbonyl]oxy}butanimidoyl chloride: The presence of a bromine atom instead of a fluorine atom can lead to differences in chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoroaniline moiety, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
[(Z)-1-chlorobutylideneamino] N-(3-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O2/c1-2-4-10(12)15-17-11(16)14-9-6-3-5-8(13)7-9/h3,5-7H,2,4H2,1H3,(H,14,16)/b15-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYKGGYZKOXRQT-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NOC(=O)NC1=CC(=CC=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N/OC(=O)NC1=CC(=CC=C1)F)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride](/img/structure/B3041468.png)
![3-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulphanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B3041470.png)
![2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide](/img/structure/B3041472.png)


![{4-[(Cyanomethyl)thio]-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}(triphenyl)phosphonium chloride](/img/structure/B3041475.png)

![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3041478.png)

![methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B3041481.png)
![1-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B3041485.png)
![4-(chloromethyl)-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B3041488.png)

